molecular formula C12H18O2 B14714956 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one CAS No. 23244-95-3

3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one

Cat. No.: B14714956
CAS No.: 23244-95-3
M. Wt: 194.27 g/mol
InChI Key: FYHLUVQUFPUHKU-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is an organic compound that features a cyclohexane ring with a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide in acetic acid.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents for introducing different substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in these interactions, facilitating various chemical reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

CAS No.

23244-95-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(1-hydroxycyclohex-2-en-1-yl)cyclohexan-1-one

InChI

InChI=1S/C12H18O2/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h2,7,10,14H,1,3-6,8-9H2

InChI Key

FYHLUVQUFPUHKU-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2CCCC(=O)C2)O

Origin of Product

United States

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